Neryl pyrophosphate ammonium salt
Description
Neryl pyrophosphate ammonium salt (NPAS) is a cis-isomer of geranyl pyrophosphate (GPP), featuring a 10-carbon isoprenoid chain linked to a pyrophosphate group and stabilized by ammonium counterions. Its molecular formula is C₁₀H₂₉N₃O₇P₂, with a molecular weight of 365.30 g/mol . NPAS serves as a key intermediate in terpene biosynthesis, particularly in cyclization reactions that produce monoterpenes like borneol and related compounds. Unlike its trans counterpart (GPP), NPAS undergoes stereochemical inversion at C-1 during enzymatic cyclization, which influences its role in biosynthetic pathways .
Properties
Molecular Formula |
C10H29N3O7P2 |
|---|---|
Molecular Weight |
365.30 g/mol |
IUPAC Name |
azane;[(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7-;;; |
InChI Key |
LDHQLWOKXNHSSJ-SULXSYCDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Neryl vs. Geranyl Pyrophosphate Ammonium Salts
The stereochemical difference at C2-C3 dictates their enzymatic processing. GPP isomerizes to linalyl pyrophosphate (LPP) before cyclization, while NPAS can cyclize directly or via a linalyl-like intermediate without conformational rotation .
Functional and Biochemical Comparisons
Physicochemical Properties
Q & A
Q. What is the chemical structure of neryl pyrophosphate ammonium salt, and how is it synthesized in laboratory settings?
this compound is a terpenoid pyrophosphate derivative. Its molecular formula is C₁₀H₂₉N₃O₇P₂ , with a molecular weight of 365.30 g/mol . The compound is synthesized by reacting neryl pyrophosphate (a C₁₀ isoprenoid) with ammonium hydroxide under controlled pH conditions. A typical protocol involves:
- Dissolving neryl pyrophosphate in methanol or aqueous ammonia.
- Adjusting the pH to 7–8 to stabilize the ammonium salt form.
- Purifying via lyophilization or solvent evaporation .
Q. Which analytical methods are recommended to confirm the purity and identity of this compound?
- Thin-Layer Chromatography (TLC): Use silica gel plates with a methanol:ammonium hydroxide (7:3) mobile phase. A single spot with Rf ~0.5 indicates ≥95% purity .
- High-Performance Liquid Chromatography (HPLC): Utilize a C18 column and UV detection at 210 nm. Retention times and peak integration are compared against certified standards .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 365.1481 .
Advanced Research Questions
Q. How do pH and temperature variations impact the stability of this compound in aqueous solutions?
- pH Stability: The compound is stable at pH 6–7. Below pH 5, hydrolysis of the pyrophosphate group occurs, forming inorganic phosphate and neryl alcohol. Above pH 9, ammonium dissociation destabilizes the salt .
- Thermal Stability: Decomposition begins at 50°C, with complete breakdown at 105°C. Store at –20°C in anhydrous conditions to prevent hygroscopic degradation .
Q. What challenges arise when quantifying this compound in biological matrices, and how are they mitigated?
- Matrix Interference: Lipids and proteins in cellular lysates can mask detection. Pre-treatment steps include:
Q. What is the role of this compound in isoprenoid biosynthesis pathways?
As a precursor in the mevalonate (MVA) pathway, it serves as a substrate for:
- Terpene Synthases: Catalyzing cyclization reactions to produce monoterpenes.
- Prenyltransferases: Modifying proteins via prenylation, critical for membrane localization .
Methodological Considerations
Q. How should researchers handle and store this compound to ensure long-term stability?
- Storage: Aliquot into amber vials under inert gas (e.g., argon) and store at –20°C. Avoid freeze-thaw cycles .
- Handling: Use anhydrous solvents (e.g., dry DMSO) for reconstitution. Glove-box protocols minimize moisture exposure .
Q. What spectroscopic techniques are used to resolve structural ambiguities in isoprenoid pyrophosphates like neryl derivatives?
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR identify the pyrophosphate moiety (δP ~–10 ppm) and terpene backbone (δH 5.2–5.8 ppm for olefinic protons) .
- Infrared (IR) Spectroscopy: Peaks at 950 cm⁻¹ (P–O–P stretching) and 1650 cm⁻¹ (C=C) confirm functional groups .
Contradictions and Limitations
- Solubility Discrepancies: While ammonium pyrophosphates are generally water-soluble, neryl derivatives exhibit limited solubility (<1 mg/mL in water). Methanol:ammonium hydroxide mixtures (7:3) are preferred for dissolution .
- Synthetic Yield: Low yields (<50%) are common due to competing hydrolysis. Catalytic use of Mg²⁺ ions improves pyrophosphate bond formation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
